PWT-33597

Description

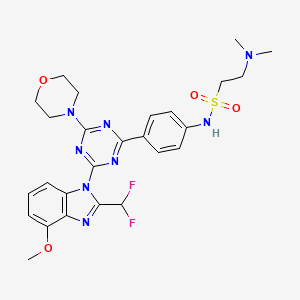

The exact mass of the compound N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide is 588.20787897 g/mol and the complexity rating of the compound is 933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]-2-(dimethylamino)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F2N8O4S/c1-34(2)13-16-41(37,38)33-18-9-7-17(8-10-18)23-30-25(35-11-14-40-15-12-35)32-26(31-23)36-19-5-4-6-20(39-3)21(19)29-24(36)22(27)28/h4-10,22,33H,11-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCJHDUWWAKBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F2N8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677349 | |

| Record name | N-(4-{4-[2-(Difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)-2-(dimethylamino)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246203-32-6 | |

| Record name | VDC-597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246203326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{4-[2-(Difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)-2-(dimethylamino)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VDC-597 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H36UAA53E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PWT-33597: A Technical Deep Dive into the Dual PI3K/mTOR Inhibitor's Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PWT-33597 (also known as VDC-597), a potent and orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) alpha and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and therapeutic potential of this compound.

Core Mechanism: Dual Inhibition of PI3Kα and mTOR

This compound exerts its anti-neoplastic effects through the balanced and potent inhibition of two key nodes in a critical signaling pathway that governs cell growth, proliferation, survival, and metabolism. The compound selectively targets the alpha isoform of PI3K and mTOR kinase, leading to the induction of tumor cell apoptosis and the inhibition of tumor growth.[1]

Biochemical Potency

Biochemical assays have demonstrated the potent inhibitory activity of this compound against both PI3Kα and mTOR. The half-maximal inhibitory concentrations (IC50) from these assays are summarized in the table below.

| Target | IC50 (nM) - Source 1[2] | IC50 (nM) - Source 2[3][4] |

| PI3Kα | 26 | 19 |

| mTOR | 21 | 14 |

| PI3Kδ | 291 | ~190 (10-fold less active) |

In Vitro Pharmacology: Cellular Effects of this compound

The dual inhibitory action of this compound translates to significant anti-proliferative and pro-apoptotic effects in cancer cell lines. Studies in canine hemangiosarcoma cell lines (DEN-HSA, SB-HSA, and CIN-HSA) have elucidated the downstream consequences of PI3K and mTOR inhibition.

Inhibition of Downstream Signaling

Western blot analysis has confirmed that this compound effectively suppresses the phosphorylation of key downstream effectors of the PI3K/mTOR pathway. In canine hemangiosarcoma cells, a 24-hour incubation with this compound led to a dose-dependent reduction in the phosphorylation of Akt and 4eBP1.

| Downstream Target | 50% Inhibition Concentration (µM)[3] |

| p-Akt | ~0.25 |

| p-4eBP1 | 0.5 - 1.0 |

Anti-proliferative and Pro-apoptotic Activity

This compound demonstrates potent anti-proliferative activity and induces apoptosis in cancer cells. The IC50 for cell growth inhibition in canine hemangiosarcoma cell lines after a 72-hour exposure is approximately 0.3 µM. Furthermore, the compound has been shown to increase the levels of cleaved caspase-3, a key marker of apoptosis.

Inhibition of Cell Migration and Invasion

The effect of this compound on cell motility was assessed using both chemotactic and scratch wound assays in canine hemangiosarcoma cell lines. The results indicated a dose-dependent reduction in the migratory and invasive capabilities of these cells.

Reduction of Angiogenic Factors

This compound has been shown to decrease the production of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.

In Vivo Efficacy: Preclinical Xenograft Models

The anti-tumor activity of this compound has been demonstrated in in vivo models. In a key study utilizing a 786-0 renal cell carcinoma xenograft model, this compound exhibited superior efficacy compared to other targeted agents.

| Treatment Group | Tumor Growth Inhibition (%) |

| This compound | 93 |

| Sorafenib | 64 |

| GDC-0941 (pan-PI3K inhibitor) | 49 |

| Rapamycin | Largely cytostatic |

Furthermore, immunohistochemical analysis of tumors from this study revealed a significant, several-fold increase in cleaved caspase-3 staining after a single dose of this compound, an effect that was sustained after 18 days of dosing, confirming the induction of apoptosis in the tumor tissue.

Experimental Protocols

Biochemical Kinase Assays (PI3Kα and mTOR)

-

Assay Principle: Measurement of the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

-

General Protocol:

-

Recombinant PI3Kα or mTOR kinase is incubated with a specific substrate and ATP in a reaction buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a detection method such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based readout.

-

IC50 values are calculated from the dose-response curves.

-

Western Blotting for Downstream Signaling

-

Objective: To assess the phosphorylation status of Akt and 4eBP1 in response to this compound treatment.

-

Protocol:

-

Cell Culture and Treatment: Canine hemangiosarcoma cells (DEN-HSA, CIN-HSA, SB-HSA) are cultured in Eagle's Minimal Essential Medium (EMEM) supplemented with 10% fetal bovine serum. Cells are treated with varying concentrations of VDC-597 for 24 hours.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of Akt and 4eBP1.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay

-

Assay Principle: A bioreductive fluorometric assay is used to determine the number of viable cells.

-

Protocol:

-

Cell Seeding: Canine hemangiosarcoma cells are seeded in 96-well plates.

-

Compound Treatment: Cells are incubated with various concentrations of this compound for 72 hours.

-

Assay: A viability reagent (e.g., alamarBlue™) is added to each well, and the plates are incubated.

-

Measurement: Fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the number of viable cells.

-

Analysis: IC50 values are determined from the dose-response curves.

-

Apoptosis Assay (Cleaved Caspase-3 Detection)

-

Objective: To detect the induction of apoptosis by measuring the levels of cleaved caspase-3.

-

Protocol:

-

Sample Preparation: Tumor tissue from xenograft studies is fixed, paraffin-embedded, and sectioned.

-

Immunohistochemistry:

-

Tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed.

-

Sections are incubated with a primary antibody specific for cleaved caspase-3.

-

A secondary antibody conjugated to a detection enzyme is applied.

-

The signal is developed with a chromogenic substrate, and the sections are counterstained.

-

-

Analysis: The intensity and extent of staining for cleaved caspase-3 are evaluated microscopically.

-

786-0 Renal Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Protocol:

-

Cell Line: 786-0 human renal cell carcinoma cells are used.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used.

-

Tumor Implantation: 786-0 cells are implanted subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and dosed with this compound (formulation and route to be specified, typically oral gavage), vehicle control, or comparator agents.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway inhibition.

Caption: Western blot experimental workflow.

Caption: In vivo xenograft study workflow.

References

- 1. veterinaryclinicaltrials.org [veterinaryclinicaltrials.org]

- 2. Metabolic Interventions in Tumor Immunity: Focus on Dual Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veterinaryclinicaltrials.org [veterinaryclinicaltrials.org]

- 4. In vitro effects of PI3K/mTOR inhibition in canine hemangiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

PWT-33597: A Dual Inhibitor of PI3Kα and mTOR for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PWT-33597, also known as VDC-597, is a potent and orally bioavailable small molecule that dually inhibits Phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian Target of Rapamycin (mTOR).[1][2] This dual inhibitory action allows this compound to effectively block the PI3K/AKT/mTOR signaling pathway, a critical cellular cascade that is frequently dysregulated in various human and canine cancers, promoting cell growth, proliferation, survival, and resistance to therapy.[1][2] Preclinical studies have demonstrated its potential as an antineoplastic agent, showing its capability to induce tumor cell apoptosis and inhibit tumor growth in cancer models, including renal cell carcinoma and canine osteosarcoma.[3]

Primary Target and Mechanism of Action

The primary targets of this compound are the alpha isoform of PI3K and mTOR kinase. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

This compound exerts its therapeutic effect by directly inhibiting both PI3Kα and mTOR, thereby blocking two key nodes in this signaling cascade. This dual inhibition leads to a comprehensive shutdown of the pathway, resulting in the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells that are dependent on this pathway for their survival and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (VDC-597).

Table 1: Biochemical Potency

| Target | IC50 Value | Notes |

| Human PI3Kα | 19 nM | Biochemical kinase assay |

| Human mTOR | 14 nM | Biochemical kinase assay |

| PI3Kδ | ~10-fold less active | Compared to PI3Kα |

| PI3Kγ | ~10-fold less active | Compared to PI3Kα |

Data sourced from a study on canine hemangiosarcoma.

Table 2: In Vitro Efficacy in Canine Hemangiosarcoma Cells

| Parameter | Effect | IC50 Value (Approx.) |

| Akt and 4eBP1 Phosphorylation | Suppression | 0.3 µM |

| Cell Proliferation | Dose-dependent reduction | Not specified |

| Cell Migration | Dose-dependent reduction | Not specified |

| Vascular Endothelial Growth Factor (VEGF) Production | Dose-dependent reduction | Not specified |

| Apoptosis | Promotion | Not specified |

Data sourced from a study on canine hemangiosarcoma.

Key Experimental Protocols

Western Blot for Phospho-Protein Analysis

This protocol describes the methodology used to assess the effect of this compound on the phosphorylation of downstream targets in the PI3K/mTOR pathway.

-

Cell Culture and Treatment: Canine hemangiosarcoma cell lines (DEN-HSA, SB-HSA, and CIN-HSA) are maintained in complete Eagle's minimal essential medium (EMEM) supplemented with 10% fetal bovine serum and other standard supplements at 37°C in a 5% CO2 atmosphere. Cells are treated with varying concentrations of VDC-597 or vehicle control for 24 hours.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein.

-

SDS-PAGE and Membrane Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of Akt and 4E-BP1. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Signal Detection: The signal is visualized using a chemiluminescent substrate, and the ratio of the phosphorylated protein to the total protein is quantified to determine the effect of the inhibitor.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound or doxorubicin (as a single agent or in combination) for 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay. In these assays, a tetrazolium salt is converted by metabolically active cells into a colored formazan product. The intensity of the color, which is proportional to the number of viable cells, is measured using a microplate reader.

-

Data Analysis: The results are expressed as the percentage of viable cells relative to the vehicle-treated control.

Cell Migration and Invasion Assays

These protocols evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.

-

Chemotactic Migration Assay (Boyden Chamber):

-

Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber contains a chemoattractant (e.g., serum-containing medium).

-

This compound is added to the cells in the upper chamber.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated to the lower surface are fixed, stained, and counted.

-

-

Scratch Wound Assay:

-

A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap.

-

The cells are then treated with this compound or a vehicle control.

-

The closure of the gap over time is monitored and quantified as a measure of cell migration.

-

-

Invasion Assay:

-

This assay is similar to the migration assay, but the Transwell membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a basement membrane.

-

The ability of cells to degrade the matrix and migrate through the pores is a measure of their invasive potential.

-

Visualizations

PI3K/mTOR Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits PI3Kα and mTORC1.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western Blot Analysis.

References

- 1. In vitro effects of PI3K/mTOR inhibition in canine hemangiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro effects of PI3K/mTOR inhibition in canine hemangiosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol 3-kinase and mechanistic target of rapamycin dualinhibitor, VDC597, as a therapeutic agent for canine osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

PWT-33597: A Comprehensive Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PWT-33597, also known as VDC-597, is a potent and balanced dual inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in evaluating and utilizing this compound in preclinical and clinical research.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound has been developed as a dual inhibitor that simultaneously targets two key nodes in this pathway: PI3Kα, a frequently mutated isoform in cancer, and mTOR, a central controller of cell growth and proliferation.[2][3] This dual-targeting strategy aims to overcome the feedback loops and resistance mechanisms that can limit the efficacy of single-agent inhibitors.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of PI3Kα and mTOR, thereby blocking their kinase activity. This leads to the downstream suppression of key signaling molecules, including Akt and 4E-BP1, which are critical for cell cycle progression and protein synthesis. The balanced inhibition of both PI3Kα and mTOR by this compound results in a more complete and sustained blockade of the pathway, leading to the induction of apoptosis and potent anti-tumor activity in preclinical models.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

| Target/Assay | IC50 Value | Cell Lines/Conditions | Reference |

| Biochemical Assays | |||

| PI3Kα | 19 nM | Human, biochemical kinase assay | |

| mTOR | 14 nM | Human, biochemical kinase assay | |

| PI3Kδ | ~190 nM (10-fold less active than PI3Kα) | Human, biochemical kinase assay | |

| PI3Kγ | ~190 nM (10-fold less active than PI3Kα) | Human, biochemical kinase assay | |

| Cell-Based Assays | |||

| Inhibition of p-Akt and p-4E-BP1 | ~0.3 µM | Canine Hemangiosarcoma Cells | |

| Cell Proliferation (CIN-HSA) | 0.23 µM | Canine Hemangiosarcoma | |

| Cell Proliferation (SB-HSA) | 0.69 µM | Canine Hemangiosarcoma | |

| Cell Proliferation (DEN-HSA) | 0.71 µM | Canine Hemangiosarcoma | |

| Inhibition of PI3K/mTOR pathway phosphorylation | Similar to biochemical IC50s | NCI-H460, HCT116 |

Table 2: In Vivo Efficacy of this compound in Xenograft Model

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| 786-0 (Renal) | This compound | 93% | |

| 786-0 (Renal) | Sorafenib | 64% | |

| 786-0 (Renal) | Rapamycin | Cytostatic effect | |

| 786-0 (Renal) | GDC-0941 (pan-PI3K inhibitor) | 49% |

Signaling Pathway and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for in vitro biochemical kinase assay to determine IC50 values.

Experimental Workflow: 786-0 Xenograft Model

Caption: Workflow for evaluating the in vivo efficacy of this compound in a 786-0 xenograft model.

Experimental Protocols

In Vitro PI3Kα/mTOR Kinase Assay (Biochemical IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3Kα and mTOR enzymes.

Materials:

-

Purified recombinant human PI3Kα and mTOR enzymes.

-

This compound.

-

Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3K).

-

ATP.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

-

384-well white assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

-

Add 50 nL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a 2X enzyme solution of either PI3Kα or mTOR in kinase assay buffer.

-

Add 5 µL of the 2X enzyme solution to each well.

-

Prepare a 2X substrate/ATP solution in kinase assay buffer. The final concentration of substrate and ATP should be at or near their respective Km values.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., 786-0, NCI-H460, or HCT116).

-

Complete cell culture medium.

-

This compound.

-

DMSO.

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega).

-

96-well clear-bottom tissue culture plates.

-

Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control).

-

Incubate the cells for 72 hours.

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, such as Akt and 4E-BP1.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and an antibody against a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

786-0 Renal Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

786-0 human renal cell carcinoma cell line.

-

Female athymic nude mice (6-8 weeks old).

-

Matrigel.

-

This compound formulated for oral administration.

-

Vehicle control for oral administration.

-

Calipers.

-

Animal balance.

Procedure:

-

Harvest 786-0 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound orally once daily at a predetermined dose. The control group should receive the vehicle.

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion

This compound is a potent, balanced dual inhibitor of PI3Kα and mTOR with significant anti-tumor activity in preclinical models of cancer. The data and protocols presented in this technical guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent. Its ability to effectively shut down the PI3K/AKT/mTOR signaling cascade warrants continued evaluation in both preclinical and clinical settings. A Phase 1 clinical trial (NCT01407380) has been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound mesylate in subjects with advanced malignancies.

References

PWT-33597: A Technical Guide to a Novel Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PWT-33597, also known as VDC-597, is an orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in a critical cell signaling pathway, this compound has demonstrated potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound, intended to support ongoing research and drug development efforts.

Chemical Structure and Properties

Details regarding the precise chemical structure, IUPAC name, and comprehensive physicochemical properties of this compound are not yet publicly available in widespread scientific literature. It is known to be the mesylate salt form of the active compound, which enhances its solubility and suitability for oral administration.[1] Further investigation into patent filings and supplementary materials from preclinical studies is required to fully elucidate these characteristics.

Table 1: Physicochemical Properties of this compound (VDC-597)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Not Available | |

| Molecular Weight | Not Available | |

| IUPAC Name | Not Available | |

| Salt Form | Mesylate | [1] |

| Bioavailability | Orally Bioavailable | [1] |

| Solubility | Not Available | |

| Melting Point | Not Available |

| Appearance | Not Available | |

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound exerts its therapeutic effect by selectively inhibiting both PI3Kα and mTOR kinase.[1] These two proteins are central components of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. In many forms of cancer, this pathway is aberrantly activated, leading to uncontrolled cell division and resistance to apoptosis.

By simultaneously blocking PI3Kα and mTOR, this compound can induce tumor cell apoptosis and inhibit cell growth.[1] This dual-inhibition strategy is hypothesized to be more effective than targeting a single node in the pathway, as it may prevent feedback activation loops that can limit the efficacy of single-target agents.

Preclinical and Clinical Studies

In Vitro Studies

-

Canine Osteosarcoma: In vitro studies using canine osteosarcoma cell lines demonstrated that VDC-597 inhibited cellular viability, migration, and invasion. The compound also reduced the production of vascular endothelial growth factor (VEGF) and decreased the phosphorylation of key signaling proteins within the PI3K/Akt/mTOR pathway, while promoting cell death.

In Vivo Studies

-

Renal Xenograft Model: In a 786-0 renal xenograft model (VHL -/-, PTEN -/-), this compound demonstrated superior efficacy compared to both rapamycin (an mTORC1 inhibitor) and sorafenib (a VEGFR/RAF inhibitor). This compound achieved a 93% tumor growth inhibition (TGI), whereas sorafenib and rapamycin showed 64% TGI and a largely cytostatic effect, respectively. Furthermore, this compound was more effective than the pan-PI3K inhibitor GDC-0941 (49% TGI). Immunohistochemical analysis revealed that a single dose of this compound led to a several-fold increase in cleaved caspase 3, an indicator of apoptosis, an effect that was sustained after 18 days of dosing. In animals with large, established tumors (approximately 500 mm³), treatment with this compound resulted in rapid tumor regression in 100% of the subjects.

-

Canine Osteosarcoma Xenograft Model: In a mouse xenograft model of canine osteosarcoma, treatment with VDC-597 slowed tumor growth and increased survival times. These effects were observed with VDC-597 as a single agent and in combination with other chemotherapy drugs.

Table 2: Summary of Preclinical Efficacy Data

| Model System | Comparator(s) | Key Findings | Reference |

|---|---|---|---|

| 786-0 Renal Xenograft | Rapamycin, Sorafenib, GDC-0941 | 93% TGI with this compound vs. 64% (Sorafenib), cytostatic (Rapamycin), 49% (GDC-0941). Increased apoptosis. Tumor regression in established tumors. | |

| Canine Osteosarcoma (In Vitro) | - | Inhibited cell viability, migration, invasion, and VEGF production. Promoted apoptosis. |

| Canine Osteosarcoma (In Vivo Xenograft) | - | Slowed tumor growth and increased survival. | |

Clinical Studies

A Phase 1, open-label, dose-escalation study of this compound mesylate was conducted in subjects with advanced malignancies (NCT01407380). The primary objectives of this study were to determine the maximum tolerated dose (MTD) and to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. The study also aimed to assess preliminary clinical effects. The trial enrolled patients with pathologically confirmed advanced solid tumors or malignant lymphoma for which standard therapy was no longer effective.

Experimental Protocols

Detailed, publicly available protocols for the synthesis of this compound and for the specific in vitro and in vivo assays are limited. The following represent generalized methodologies based on common practices in the field.

General In Vitro Kinase Assay Protocol

General Xenograft Study Protocol

Conclusion

This compound (VDC-597) is a promising dual PI3Kα/mTOR inhibitor with demonstrated preclinical activity in various cancer models. Its ability to potently inhibit two key nodes in a critical oncogenic signaling pathway suggests it may offer advantages over single-target inhibitors. Further research is warranted to fully characterize its physicochemical properties, delineate its detailed mechanism of action, and evaluate its clinical efficacy and safety in a broader range of malignancies. The information provided in this technical guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

References

PWT-33597: A Technical Whitepaper on the Dual PI3Kα/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PWT-33597 is an orally bioavailable, dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR).[1][2] This compound has demonstrated potential as an antineoplastic agent by targeting key nodes in the PI3K/mTOR signaling pathway, which is frequently dysregulated in human cancers and promotes tumor cell growth, survival, and proliferation.[1][2] Preclinical studies have characterized its biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. A Phase 1 clinical trial has further evaluated its safety and preliminary clinical effects in patients with advanced malignancies.[3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Rationale

The phosphoinositide-3-kinase (PI3K) pathway is a critical mediator of tumor cell growth, survival, and proliferation. The alpha isoform of PI3K (PI3Kα) is of particular interest in oncology as it is frequently amplified or mutationally activated in various tumors, making it a key downstream effector of receptor tyrosine kinases. Additionally, the mTOR kinase, a downstream component of the PI3K pathway, plays a crucial role in cellular growth and metabolism. Inhibitors targeting mTOR have already shown clinical benefit in several cancer types.

This understanding led to the rationale for developing a dual inhibitor that could simultaneously target both PI3Kα and mTOR. Such an agent could potentially offer a more potent and durable anti-tumor response by comprehensively blocking this critical signaling cascade. This compound (also known as VDC-597) was discovered through a targeted drug discovery program aimed at identifying potent and selective dual inhibitors of PI3Kα and mTOR.

Chemical Synthesis

While the precise, multi-step synthesis of this compound is proprietary and not fully detailed in the public domain, the discovery process involved a scaffold-hopping approach from the ZSTK474 (benzimidazole) class of PI3K inhibitors to create imidazo[1,2-a]pyridine analogues. This process often involves heteroaryl Heck reactions, which utilize palladium-catalyzed coupling of substituted imidazo[1,2-a]pyridines with other heterocyclic structures like triazines or pyrimidines to generate the core chemical scaffold. The final compound is formulated as a mesylate salt for improved oral bioavailability.

Mechanism of Action

This compound functions as a selective dual inhibitor of PI3Kα and mTOR kinase. By inhibiting these two key enzymes, this compound effectively blocks the PI3K/mTOR signaling pathway. This pathway, when activated, promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy. The dual inhibition by this compound is expected to lead to the apoptosis (programmed cell death) and inhibition of growth in tumor cells that overexpress or have a constitutively active PI3K/mTOR pathway.

Signaling Pathway

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Preclinical Characterization

Biochemical and Cellular Activity

This compound has been shown to be a potent inhibitor of PI3Kα and mTOR in biochemical assays. It also demonstrates selectivity for PI3Kα over other isoforms such as PI3Kγ and PI3Kδ. A summary of its in vitro potency is provided in the table below.

| Target | Assay Type | IC50 (nM) |

| PI3Kα | Biochemical | 19 |

| mTOR | Biochemical | 14 |

| PI3Kγ | Biochemical | ~10-fold selective vs. α |

| PI3Kδ | Biochemical | ~10-fold selective vs. α |

In cellular assays using NCI-H460 and HCT116 tumor cells, which have mutationally activated PI3Kα, this compound effectively inhibited the phosphorylation of proteins downstream in the PI3K and mTOR pathways. The cellular IC50 values were reported to be similar to its biochemical IC50 values. Furthermore, kinase profiling against a large panel of protein kinases revealed minimal cross-reactivity, indicating a high degree of selectivity for its intended targets.

Pharmacokinetics and In Vivo Pharmacodynamics

Pharmacokinetic studies in multiple preclinical species demonstrated that this compound has good pharmacokinetic properties. It is not extensively metabolized in vivo and has a low potential for interaction with cytochrome P450 enzymes.

Following a single oral dose in animal models, this compound showed durable inhibition of PI3K and mTOR pathway signaling in xenograft tumors. The administration of the compound in mice was associated with transient increases in plasma insulin, which is consistent with its mechanism of action on the PI3K/AKT signaling pathway. A robust relationship between the pharmacokinetic profile and the pharmacodynamic effects was established to guide the design of the Phase 1 clinical study.

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated anti-tumor activity. For instance, studies showed that it can cause regression of 786-0 renal xenografts.

Clinical Development

Phase 1 Clinical Trial

A Phase 1, open-label, dose-escalation study of this compound mesylate was conducted in subjects with advanced malignancies (NCT01407380).

-

Objective: To evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical effects of orally administered this compound mesylate.

-

Design: The study consisted of two phases: a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-confirmation phase with a cohort expansion at or below the MTD.

-

Population: Patients with pathologically confirmed advanced solid tumors or malignant lymphoma for which standard therapy was no longer effective or did not exist.

-

Treatment: Subjects received once-daily oral doses of this compound in 28-day cycles.

-

Status: The study started in June 2011 and the actual study completion date was in September 2012, with 22 patients enrolled.

Experimental Protocols (Phase 1 Study)

Inclusion Criteria (Abbreviated):

-

Males and females aged 18 years or older.

-

Pathologically confirmed advanced solid tumor or malignant lymphoma with no effective standard therapy.

-

ECOG Performance Status of ≤1.

-

Willingness to provide written informed consent.

Exclusion Criteria (Abbreviated):

-

Receipt of more than 5 prior cytotoxic chemotherapy regimens.

-

Radiotherapy within 4 weeks prior to the start of the study.

-

Major surgery within 28 days of initiating the study drug.

-

Insulin-requiring diabetes mellitus or persistent fasting blood glucose >160 mg/dL.

-

Uncontrolled congestive heart failure, recent myocardial infarction, or other significant cardiovascular conditions.

-

History of or ongoing cardiac dysrhythmias requiring treatment.

Experimental Workflow (Phase 1 Trial)

References

PWT-33597: A Technical Overview of a Dual PI3Kα/mTOR Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PWT-33597, also known as VDC-597, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a key target for therapeutic intervention. By simultaneously targeting two critical nodes in this pathway, PI3Kα and mTOR, this compound has been investigated for its potential to overcome the feedback loops and resistance mechanisms often observed with single-agent inhibitors. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo activity, and the methodologies used in its evaluation.

Core Mechanism of Action

This compound is a selective dual inhibitor of PI3Kα and mTOR kinase.[1] This dual inhibition leads to the suppression of downstream signaling, ultimately resulting in tumor cell apoptosis and the inhibition of tumor growth.[1] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, including Akt and 4E-BP1. This balanced inhibition of both PI3K and mTOR pathways is thought to be more effective than targeting either kinase alone, as it can prevent the feedback activation of PI3K signaling that is often seen with mTORC1/2 inhibitors.

Preclinical Data

The preclinical evaluation of this compound has been conducted in both human and canine cancer models, with a significant amount of detailed data available from veterinary oncology studies.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against its target kinases in biochemical assays. In cellular assays, it has been shown to inhibit the proliferation of various cancer cell lines, particularly those with activating mutations in the PI3K pathway.

| Assay Type | Target | Cell Line | IC50 (nM) |

| Biochemical Assay | PI3Kα | - | 19 |

| Biochemical Assay | mTOR | - | 14 |

| Cellular Assay (p-Akt inhibition) | PI3K/mTOR | Canine Hemangiosarcoma (DEN-HSA, SB-HSA, CIN-HSA) | ~300 |

| Cellular Assay (p-4eBP1 inhibition) | PI3K/mTOR | Canine Hemangiosarcoma (DEN-HSA, SB-HSA, CIN-HSA) | ~300 |

| Cellular Proliferation | - | Human Lung Cancer (NCI-H460) | Similar to biochemical IC50 |

| Cellular Proliferation | - | Human Colon Cancer (HCT116) | Similar to biochemical IC50 |

Data compiled from publicly available research abstracts. The detailed experimental conditions for the human cell line data are not fully available.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in xenograft models. In a renal cell carcinoma (786-0) xenograft model, which has a VHL-/- and PTEN-/- genotype, this compound demonstrated superior tumor growth inhibition (TGI) compared to both an mTORC1 inhibitor (rapamycin) and a VEGFR/RAF inhibitor (sorafenib).

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |

| 786-0 (Renal) | This compound | 93% |

| 786-0 (Renal) | Sorafenib | 64% |

| 786-0 (Renal) | Rapamycin | Cytostatic effect |

| 786-0 (Renal) | GDC-0941 (pan-PI3K inhibitor) | 49% |

Furthermore, in this model, this compound was shown to induce apoptosis, as evidenced by a several-fold increase in cleaved caspase 3 staining in tumor tissues. The compound was also capable of causing rapid regression of large, established tumors.

Kinase Selectivity

This compound is approximately 10-fold more selective for PI3Kα over PI3Kγ and PI3Kδ. A broader kinase profiling study against 442 protein kinases (Ambit Kinomescan) revealed minimal cross-reactivity with other serine/threonine or tyrosine kinases, suggesting a favorable selectivity profile.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on published research in veterinary oncology, the following methodologies have been described:

Cell Viability Assay

-

Cell Lines: Canine hemangiosarcoma cell lines (DEN-HSA, SB-HSA, CIN-HSA).

-

Method: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a commercial assay that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). Luminescence is read on a plate reader, and data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phospho-protein Analysis

-

Cell Lysis: Cells are treated with this compound for a specified time, then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (S473 and T308) and 4E-BP1 (T37/46). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Scratch Wound Assay)

-

Method: Cells are grown to confluence in 6- or 12-well plates. A sterile pipette tip is used to create a "scratch" in the monolayer. The cells are then washed to remove debris and incubated with media containing different concentrations of this compound. The closure of the scratch is monitored and imaged at various time points (e.g., 0, 8, 24 hours). The rate of migration is quantified by measuring the change in the open area over time.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound dual inhibition of PI3Kα and mTOR.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro characterization of this compound.

Clinical Development

A Phase 1, open-label, dose-escalation study of this compound mesylate was initiated in 2011 in subjects with advanced malignancies (NCT01407380). The primary objectives were to determine the maximum tolerated dose (MTD) and to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound. The study was completed in 2012. However, the results of this clinical trial have not been made publicly available in peer-reviewed publications or conference presentations. The lack of publicly available data suggests that the clinical development of this compound may have been discontinued.

Summary and Future Directions

This compound is a dual PI3Kα/mTOR inhibitor that has demonstrated promising preclinical anti-cancer activity. Its ability to potently and selectively inhibit two key nodes in a critical cancer signaling pathway provides a strong rationale for its development. The available data from in vitro and in vivo models, particularly in the context of tumors with PI3K pathway activation, highlight its potential as a therapeutic agent.

However, the lack of publicly available data from human clinical trials makes it difficult to assess its translational potential. Further research would be needed to understand its pharmacokinetic and safety profile in humans and to identify the patient populations most likely to benefit from this targeted therapy. While the development of this compound itself may have stalled, the preclinical data generated for this compound can still provide valuable insights for the broader field of PI3K/mTOR inhibitor development. The detailed methodologies from the veterinary oncology studies can serve as a useful reference for researchers working on similar compounds.

References

PWT-33597: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PWT-33597 is an orally bioavailable, balanced dual inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mechanistic target of rapamycin (mTOR).[1][2] This document provides a detailed overview of the core downstream signaling pathways modulated by this compound, supported by preclinical data. It includes structured data tables, detailed experimental methodologies for the characterization of PI3K/mTOR inhibitors, and visualizations of the signaling cascade and experimental workflows. This guide is intended to serve as a technical resource for researchers and drug development professionals investigating this compound and related compounds.

Introduction to this compound

This compound is a potent small molecule inhibitor that simultaneously targets two critical nodes in cellular signaling: PI3Kα and mTOR. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[2][3] this compound's dual-inhibitor mechanism is designed to provide a more comprehensive and durable blockade of this pathway compared to agents that target a single component.[1] Preclinical studies have demonstrated its efficacy in various xenograft models, and the compound has been evaluated in a Phase 1 clinical trial for advanced malignancies.

Core Signaling Pathway: PI3K/Akt/mTOR

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of PI3Kα and mTOR. This dual inhibition leads to the downregulation of a cascade of downstream effectors that are critical for tumor cell growth and survival.

-

PI3K Inhibition : By inhibiting PI3Kα, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane prevents the recruitment and activation of downstream kinases, most notably Akt.

-

mTOR Inhibition : this compound targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).

-

Inhibition of mTORC1 blocks the phosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.

-

Inhibition of mTORC2 is crucial as it is responsible for the full activation of Akt through phosphorylation at serine 473. Thus, by inhibiting mTORC2, this compound further suppresses Akt activity.

-

The combined inhibition of PI3Kα and mTOR by this compound results in a robust blockade of pro-survival signaling, ultimately leading to the induction of apoptosis and inhibition of tumor growth.

Caption: this compound dual-inhibits PI3Kα and mTOR, blocking downstream signaling to Akt, S6K, and 4E-BP1.

Quantitative Data Summary

Preclinical evaluation of this compound in a 786-0 renal cancer xenograft model demonstrated superior tumor growth inhibition compared to other targeted agents.

| Compound | Target(s) | Dose/Schedule | Efficacy (Tumor Growth Inhibition) | Reference |

| This compound | PI3Kα, mTOR | Not Specified | 93% | |

| Sorafenib | VEGFR/RAF | Not Specified | 64% | |

| Rapamycin | mTORC1 | Not Specified | Largely cytostatic | |

| GDC-0941 | Pan-PI3K | Not Specified | 49% |

Additionally, immunohistochemical analysis of tumors treated with this compound showed a several-fold increase in cleaved caspase-3, a key marker of apoptosis.

Key Experimental Protocols

The following are standard methodologies for characterizing the downstream signaling effects of PI3K/mTOR inhibitors like this compound.

Western Blotting for Phospho-Protein Analysis

This protocol is designed to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Objective: To quantify the change in phosphorylation of Akt (at Ser473 and Thr308), S6K (at Thr389), and 4E-BP1 (at Thr37/46) in tumor cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., 786-0, PC-3) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt, anti-p-S6K T389) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels.

Caption: Standard workflow for Western Blot analysis to measure protein phosphorylation after this compound treatment.

Cell Viability/Proliferation Assay

This protocol is used to determine the anti-proliferative effect of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution) for 72 hours. Include vehicle control wells.

-

Viability Assessment:

-

Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.

-

Incubate according to the manufacturer's instructions.

-

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

-

Conclusion

This compound is a potent dual inhibitor of PI3Kα and mTOR that effectively blocks downstream signaling, leading to significant anti-tumor activity in preclinical models. Its mechanism of action, involving the suppression of key regulators of cell growth and survival, supports its development as a therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other molecules in this class.

References

An In-Depth Technical Guide to the In Vitro Efficacy of PWT-33597

Introduction

PWT-33597, also known as VDC-597, is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) alpha and the mammalian target of rapamycin (mTOR).[1] As a critical signaling pathway frequently dysregulated in various cancers, the PI3K/Akt/mTOR cascade represents a key therapeutic target. This compound has demonstrated significant preclinical antineoplastic activity, primarily through the induction of tumor cell apoptosis and inhibition of cell growth in tumors with an overactive PI3K/mTOR pathway.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted with this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting both PI3K alpha and mTOR kinases.[1] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis. In vitro studies have confirmed that this compound effectively suppresses the phosphorylation of key downstream effectors of this pathway, including Akt and 4E-BP1, in a dose-dependent manner.[2] The inhibition of these signaling nodes ultimately results in reduced cell proliferation and migration, and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound (VDC-597) in canine hemangiosarcoma (HSA) cell lines.

Table 1: Inhibition of PI3K/mTOR Pathway Signaling

| Cell Line | Downstream Target | IC50 (µM) |

| Canine HSA | p-Akt, p-4eBP1 | ~0.3 |

| Data derived from in vitro studies on canine hemangiosarcoma cell lines. |

Table 2: Effects of this compound on Cancer Cell Functions

| Assay | Cell Lines | Effect | Observation |

| Proliferation | DEN-HSA, CIN-HSA, SB-HSA | Reduction | Dose-dependent decrease in cell proliferation. |

| Migration | DEN-HSA, CIN-HSA, SB-HSA | Reduction | Dose-dependent decrease in cell migration. |

| Apoptosis | DEN-HSA, CIN-HSA, SB-HSA | Induction | Dose-dependent increase in apoptosis. |

| VEGF Production | DEN-HSA, CIN-HSA, SB-HSA | Reduction | Dose-dependent decrease in VEGF production. |

| Chemosensitization | DEN-HSA, CIN-HSA, SB-HSA | Additive Effect | Additive antiproliferative effects when combined with doxorubicin. |

Experimental Protocols

Cell Culture

Canine hemangiosarcoma cell lines (DEN-HSA, CIN-HSA, and SB-HSA) were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% antibiotic/antimycotic solution. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Pathway Inhibition

-

Cell Lysis: Cells were treated with varying concentrations of this compound for the indicated times. Following treatment, cells were washed with cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated Akt and 4E-BP1. After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with a range of this compound concentrations.

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

-

Quantification: Cell viability was assessed using a commercial colorimetric assay (e.g., MTS or MTT assay) according to the manufacturer's instructions. Absorbance was measured to determine the relative number of viable cells.

Apoptosis Assay

-

Cell Treatment: Cells were treated with this compound at various concentrations for a defined period.

-

Staining: Apoptosis was quantified using an Annexin V and propidium iodide (PI) staining kit.

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry.

Cell Migration Assay

-

Wound Healing Assay: A scratch was made in a confluent monolayer of cells.

-

Treatment: Cells were treated with this compound.

-

Image Acquisition: Images of the scratch were taken at different time points.

-

Analysis: The rate of wound closure was measured to assess cell migration.

VEGF Production Assay

-

Cell Culture and Treatment: Cells were cultured and treated with this compound.

-

Supernatant Collection: The cell culture supernatant was collected.

-

ELISA: The concentration of vascular endothelial growth factor (VEGF) in the supernatant was quantified using a commercially available ELISA kit.

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Caption: Experimental workflow for Western Blot analysis.

References

PWT-33597: A Preclinical In-depth Analysis of a Dual PI3Kα/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and findings for PWT-33597, a potent and selective dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR). The following sections detail the biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy of this compound, presenting the core data in a structured format for scientific evaluation.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: Biochemical and Cellular Activity

| Parameter | Value | Cell Lines | Notes |

| PI3Kα IC50 | 19 nM | - | Biochemical assay.[1] |

| mTOR IC50 | 14 nM | - | Biochemical assay.[1] |

| PI3Kγ Selectivity | ~10-fold | - | Relative to PI3Kα.[1] |

| PI3Kδ Selectivity | ~10-fold | - | Relative to PI3Kα.[1] |

| Cellular IC50 | Similar to biochemical IC50s | NCI-H460, HCT116 | Inhibition of phosphorylation of PI3K and mTOR pathway proteins.[1] |

Table 2: Kinase Selectivity Profile

| Parameter | Result | Notes |

| Protein Kinase Panel (442 kinases) | Little to no cross-reactivity | Ambit Kinomescan. |

| Pharmacologically Relevant Targets (64) | Little cross-reactivity | - |

Table 3: Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Observation | Species | Notes |

| Pharmacokinetic Properties | Good in multiple preclinical species | Multiple preclinical species | - |

| Metabolism | Not extensively metabolized in vivo | - | - |

| Cytochrome P450 Interaction | Little potential for interaction | - | - |

| In vivo Pathway Inhibition | Durable inhibition of PI3K and mTOR pathway signaling | Mice (xenograft models) | Following a single oral dose. |

| Biomarker Response | Transient increases in plasma insulin | Mice | Consistent with an effect on PI3K/AKT signaling. |

Experimental Protocols

Based on the available preclinical data, the following methodologies were likely employed in the characterization of this compound.

Biochemical IC50 Determination: Standard biochemical assays were utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3Kα and mTOR kinases. These assays typically involve measuring the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

Cellular IC50 Determination: To assess the compound's activity in a cellular context, cancer cell lines with mutationally activated PI3Kα (NCI-H460 and HCT116) were treated with this compound. The inhibition of phosphorylation of downstream proteins in the PI3K/mTOR pathway was likely measured using techniques such as Western blotting or ELISA to determine the cellular IC50 values.

Kinase Selectivity Profiling: A broad panel of 442 protein kinases was used to assess the selectivity of this compound. This is commonly performed using competitive binding assays, such as the Ambit Kinomescan technology, which measures the ability of the compound to displace a ligand from the ATP-binding site of a large number of kinases.

In Vivo Xenograft Studies: Human tumor cell lines, such as NCI-H460 and HCT116, were likely implanted into immunocompromised mice to generate xenograft tumors. Once the tumors reached a specified size, mice were treated with oral doses of this compound. Tumor growth inhibition was monitored over time. To assess the pharmacodynamic effects, tumors were likely collected at various time points after dosing to measure the inhibition of PI3K and mTOR pathway signaling. The compound was also shown to be more effective than the pan-PI3K inhibitor paxalisib in reducing tumor weight and size in 786-0 renal xenografts and increased cleaved caspase 3, an indicator of apoptosis.

Pharmacokinetic Analysis: Following administration of this compound to multiple preclinical species, blood samples were likely collected at various time points. The concentration of the drug in the plasma was measured using methods such as liquid chromatography-mass spectrometry (LC-MS) to determine key pharmacokinetic parameters.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Mechanism of action of this compound as a dual inhibitor of PI3Kα and mTOR.

Experimental Workflow for In Vivo Xenograft Study

Caption: A typical experimental workflow for evaluating this compound in a mouse xenograft model.

References

Cellular Effects of PWT-33597 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PWT-33597 is a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies. This compound's dual-action mechanism allows it to simultaneously block two key nodes in this pathway, potentially leading to a more profound and durable anti-tumor response compared to single-target agents. This document provides an in-depth overview of the cellular effects of this compound, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visual representation of the targeted signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. Other PI3K Isoforms |

| PI3Kα | 19 | ~10-fold selective vs. PI3Kγ and PI3Kδ |

| mTOR | 14 | N/A |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in a Renal Cell Carcinoma Xenograft Model (786-0 cells)

| Treatment Group | Tumor Growth Inhibition (TGI) | Observations |

| This compound | 93% | Superior efficacy |

| Sorafenib (VEGFR/RAF inhibitor) | 64% | |

| Rapamycin (mTORC1 inhibitor) | Largely cytostatic | |

| GDC-0941 (pan-PI3K inhibitor) | 49% |

TGI: Tumor Growth Inhibition, a percentage representing the reduction in tumor size in treated animals compared to control animals.

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound.

Caption: PI3K/mTOR signaling pathway and this compound inhibition points.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize dual PI3K/mTOR inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of PI3Kα and mTOR by 50% (IC50).

-

Materials:

-

Recombinant human PI3Kα and mTOR enzymes.

-

Kinase-Glo® Luminescent Kinase Assay Kit.

-

ATP, appropriate lipid substrate (e.g., PIP2 for PI3K).

-

This compound serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

White, opaque 96-well plates.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Workflow for in vitro kinase inhibition assay.

Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., NCI-H460, HCT116, 786-0).

-

Complete cell culture medium.

-

96-well clear-bottom plates.

-

This compound serially diluted in culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

-

Solubilization solution (e.g., DMSO for MTT).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value for cell growth inhibition.

-

Western Blot Analysis of PI3K/mTOR Pathway Proteins

This technique is used to detect the levels of total and phosphorylated proteins in the PI3K/mTOR pathway to confirm the mechanism of action of this compound.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against total and phosphorylated forms of PI3K, Akt, S6K1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-